PHA-767491 hydrochloride (CAS 845538-12-7) is a potent, ATP-competitive dual inhibitor of Cdc7 (DDK) and Cdk9 kinases, exhibiting IC50 values of 10 nM and 34 nM, respectively . As a critical regulator of the MCM2-7 replicative helicase, it is widely procured for oncology and cell cycle research [1]. The hydrochloride salt form is specifically selected over the free base due to its superior aqueous solubility (>25 mg/mL), which facilitates reproducible formulation for both in vitro assays and in vivo xenograft models without the confounding toxicity of high-concentration organic solvents.
Generic substitution with other Cdc7 inhibitors, such as XL413, or utilizing the free base form of PHA-767491, introduces critical failure points in experimental workflows. While XL413 also targets Cdc7, it primarily affects replication fork progression and exhibits weak activity against the initiation phase of DNA replication, failing to suppress E2F-mediated transcription [1]. Consequently, substituting PHA-767491 with XL413 in RB-positive cancer models leads to incomplete cell cycle arrest [1]. Furthermore, procuring the free base instead of the hydrochloride salt drastically limits aqueous solubility, forcing the use of DMSO for stock solutions, which can precipitate in culture media and induce solvent-mediated cytotoxicity in sensitive cellular assays .
Procurement of the hydrochloride salt form of PHA-767491 resolves critical formulation bottlenecks associated with the free base. The hydrochloride salt achieves an aqueous solubility exceeding 25 mg/mL (~100 mM), whereas the free base is practically insoluble in water and requires high concentrations of DMSO .
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | >25 mg/mL (~100 mM) in H2O |
| Comparator Or Baseline | PHA-767491 free base (Insoluble in H2O, requires DMSO) |
| Quantified Difference | Complete elimination of organic co-solvent requirements for primary stock preparation. |
| Conditions | Standard laboratory solvent preparation at room temperature |
Enables high-concentration dosing in in vivo models and prevents DMSO-induced background toxicity in sensitive cell-based assays.
When evaluating DDK inhibitors for cell cycle arrest, PHA-767491 demonstrates significantly higher potency than the closely related comparator XL413. In MCF10A cell proliferation assays, PHA-767491 yielded an IC50 of 0.62 μM, compared to 21.49 μM for XL413 [1].
| Evidence Dimension | Cell Growth Inhibition (IC50) |
| Target Compound Data | 0.62 μM |
| Comparator Or Baseline | XL413 (21.49 μM) |
| Quantified Difference | ~34-fold greater anti-proliferative potency for PHA-767491. |
| Conditions | MCF10A cell proliferation assay (72-hour resazurin reduction) |
Buyers requiring robust cell cycle arrest must select PHA-767491, as XL413 fails to achieve complete growth inhibition at comparable micromolar doses.
Beyond direct kinase inhibition, PHA-767491 uniquely suppresses the CDK2-Rb-E2F transcriptional network, a feature absent in other DDK inhibitors. Treatment with PHA-767491 profoundly decreased mRNA levels of CDC7, DBF4, and DRF1, closely recapitulating siRNA-mediated CDC7 depletion, whereas XL413 failed to reduce these mRNA levels[1].
| Evidence Dimension | E2F-Mediated Transcription Suppression |
| Target Compound Data | Profound decrease in CDC7, DBF4, and DRF1 mRNA |
| Comparator Or Baseline | XL413 (No significant decrease in target mRNA) |
| Quantified Difference | PHA-767491 actively suppresses secondary G1/S regulators, while XL413 does not. |
| Conditions | qPCR analysis following 24-hour inhibitor treatment in MCF10A cells |
Essential for researchers targeting RB-positive cancer cell lines where secondary transcriptional suppression is required to prevent resistance.
For mechanistic studies of the replisome, the stage of cell cycle arrest is critical. DNA combing and replication assays confirm that PHA-767491 is a potent inhibitor of the initiation phase of DNA replication, whereas XL413 exhibits weak activity on initiation and primarily affects fork progression [1].
| Evidence Dimension | Stage of Replication Inhibition |
| Target Compound Data | Complete blockade of DDK-mediated helicase activation (Initiation phase) |
| Comparator Or Baseline | XL413 (Weak initiation blockade; affects elongation/fork progression) |
| Quantified Difference | Divergent mechanisms of S-phase entry prevention. |
| Conditions | DNA combing and in vitro cell-free DNA replication assays |
Provides the precise pharmacological control needed to arrest cells specifically at the origin of replication prior to helicase activation.
Driven by the >25 mg/mL aqueous solubility of the hydrochloride salt, this compound allows for precise, vehicle-friendly dosing without the precipitation or high-DMSO toxicity issues associated with the free base.
Utilizing its specific capacity to block DDK-mediated MCM2-7 helicase activation and arrest cells at the initiation phase, outperforming fork-progression inhibitors like XL413 for precise replisome mapping [1].
Exploiting its dual suppression of Cdc7/Cdk9 and the secondary CDK2-Rb-E2F transcriptional network to achieve complete cell cycle arrest in models where highly selective DDK inhibitors fail [1].